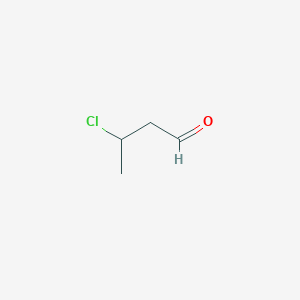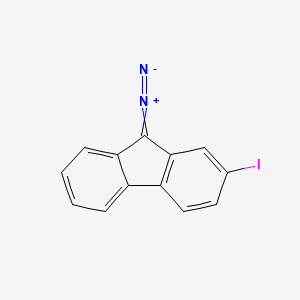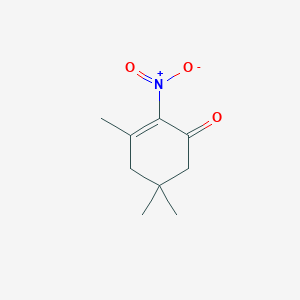![molecular formula C23H21NO3 B14413730 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 81890-80-4](/img/structure/B14413730.png)
6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family. Isoindoles are nitrogen-containing heterocycles that have garnered significant interest due to their presence in various natural products and bioactive compounds. This particular compound is notable for its unique structural features, which include an ethyl group, an ethylphenyl group, and a methoxy group attached to the benzo[f]isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester .
Another approach involves the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which enables efficient dechlorinative/dephosphonative access to isoindoles . Additionally, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position can serve as promising precursors for the synthesis of isoindole derivatives via 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cascade C-H transformations has been established for the one-pot conversion of isoindolines to 1-arylisoindoles, which can then be further functionalized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxy and ethyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the isoindole core can produce a dihydroisoindole derivative .
Scientific Research Applications
6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, isoindole derivatives have shown potential as antimicrobial, anthelmintic, insecticidal, and anticancer agents . Additionally, these compounds are being investigated for their role as cyclooxygenase isoenzyme (COX-2) inhibitors and thrombin inhibitors .
Mechanism of Action
The mechanism of action of 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, isoindole derivatives have been found to inhibit protein kinase CK2, a serine/threonine kinase involved in various cellular processes . The inhibition of CK2 can lead to the disruption of signaling pathways that are critical for cell proliferation and survival, making these compounds potential candidates for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione include other isoindole derivatives such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones and 1-arylisoindoles . These compounds share the isoindole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Uniqueness: What sets this compound apart is its specific combination of substituents, which confer unique reactivity and potential biological activity. The presence of both ethyl and methoxy groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
81890-80-4 |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-ethyl-9-(4-ethylphenyl)-4-methoxybenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21NO3/c1-4-13-6-9-15(10-7-13)18-16-11-8-14(5-2)12-17(16)21(27-3)20-19(18)22(25)24-23(20)26/h6-12H,4-5H2,1-3H3,(H,24,25,26) |
InChI Key |
JYXCSCYLQXKVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=C(C4=C2C=CC(=C4)CC)OC)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



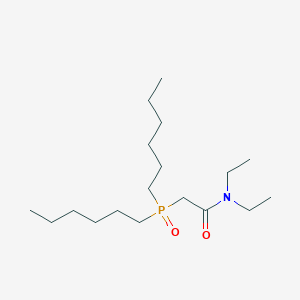

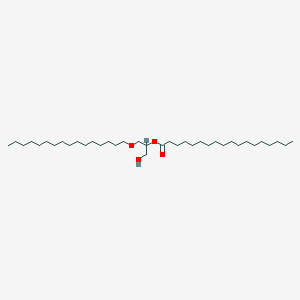
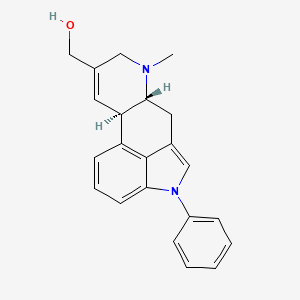
![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)

